Cas no 2361824-19-1 (N-3-(4-cyclobutoxypiperidin-1-yl)-3-oxopropylprop-2-enamide)

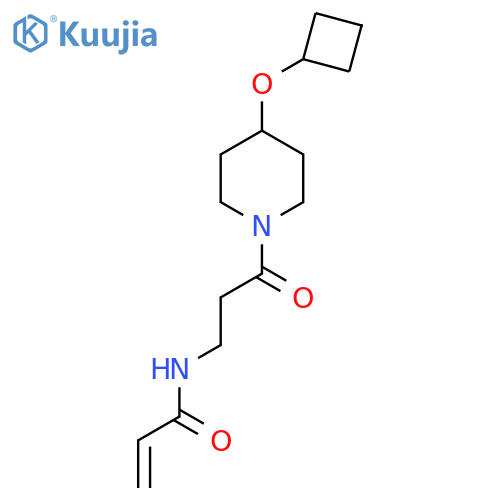

2361824-19-1 structure

商品名:N-3-(4-cyclobutoxypiperidin-1-yl)-3-oxopropylprop-2-enamide

N-3-(4-cyclobutoxypiperidin-1-yl)-3-oxopropylprop-2-enamide 化学的及び物理的性質

名前と識別子

-

- N-3-(4-cyclobutoxypiperidin-1-yl)-3-oxopropylprop-2-enamide

- Z3672063254

- N-[3-(4-Cyclobutyloxypiperidin-1-yl)-3-oxopropyl]prop-2-enamide

- EN300-26575007

- N-[3-(4-cyclobutoxypiperidin-1-yl)-3-oxopropyl]prop-2-enamide

- 2361824-19-1

-

- インチ: 1S/C15H24N2O3/c1-2-14(18)16-9-6-15(19)17-10-7-13(8-11-17)20-12-4-3-5-12/h2,12-13H,1,3-11H2,(H,16,18)

- InChIKey: BKENTDZONYPTGY-UHFFFAOYSA-N

- ほほえんだ: O(C1CCN(C(CCNC(C=C)=O)=O)CC1)C1CCC1

計算された属性

- せいみつぶんしりょう: 280.17869263g/mol

- どういたいしつりょう: 280.17869263g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 20

- 回転可能化学結合数: 6

- 複雑さ: 358

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.9

- トポロジー分子極性表面積: 58.6Ų

N-3-(4-cyclobutoxypiperidin-1-yl)-3-oxopropylprop-2-enamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-26575007-0.05g |

N-[3-(4-cyclobutoxypiperidin-1-yl)-3-oxopropyl]prop-2-enamide |

2361824-19-1 | 95.0% | 0.05g |

$246.0 | 2025-03-20 |

N-3-(4-cyclobutoxypiperidin-1-yl)-3-oxopropylprop-2-enamide 関連文献

-

Deshetti Jampaiah,Katie M. Tur,Samuel J. Ippolito,Ylias M. Sabri,James Tardio,Suresh K. Bhargava,Benjaram M. Reddy RSC Adv., 2013,3, 12963-12974

-

Jing Xu,Chunrui Wang,Yao Zhang,Xu Liu,Xiaoyun Liu,Shenyang Huang,Xiaoshuang Chen CrystEngComm, 2013,15, 764-768

-

Min-Ji Kim,Myoung-Seon Gong Analyst, 2012,137, 1487-1494

-

Sebile Işık Büyükekşi,Abdurrahman Şengül,Seda Erdönmez,Ahmet Altındal,Efe Baturhan Orman,Ali Rıza Özkaya Dalton Trans., 2018,47, 2549-2560

2361824-19-1 (N-3-(4-cyclobutoxypiperidin-1-yl)-3-oxopropylprop-2-enamide) 関連製品

- 2877632-90-9(1-[(1,4-dioxan-2-yl)methyl]-4-methyl-1H-pyrazole)

- 4277-64-9(Ethyl Pyrrole-1-Carboxylate)

- 2060063-92-3(1-(piperidin-3-yl)piperidin-2-one dihydrochloride)

- 2229343-04-6(4-(but-3-yn-2-yl)-5-methyl-1,2-oxazole)

- 2228725-01-5(4-(3-methyloxetan-3-yl)-1H-pyrazole)

- 1115999-12-6(N-(4-bromophenyl)methyl-1-6-(4-ethylphenoxy)pyrimidin-4-ylpiperidine-4-carboxamide)

- 2230780-65-9(IL-17A antagonist 3)

- 1342842-36-7(3,4,5-trifluoro-N-(2-methylbutyl)aniline)

- 2171823-57-5(4-cyclopropyl-1-oxa-5,9-diazaspiro5.5undecane)

- 899991-10-7(1-(3-fluorophenyl)methyl-N-(3-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide)

推奨される供給者

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量